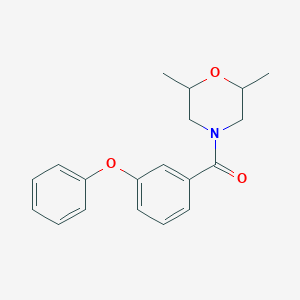
(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a phenoxyphenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone can be achieved through a Mannich reaction. This involves the reaction of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. For instance, the aminoalkylation of a precursor compound using formaldehyde solution and 2,6-dimethylmorpholine at reflux temperature for 8 hours can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative used in organic synthesis.
(2,6-Dimethylmorpholin-4-yl)-(2-methylphenyl)methanone: A structurally similar compound with a different phenyl substitution pattern.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone is unique due to the presence of both the morpholine ring and the phenoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or differently substituted analogs.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-12-20(13-15(2)22-14)19(21)16-7-6-10-18(11-16)23-17-8-4-3-5-9-17/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPUFPRCBNZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)
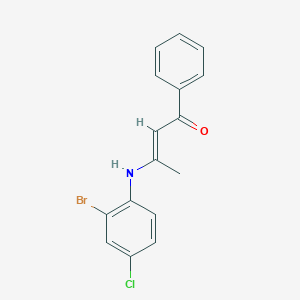
![N~4~-[4-(benzyloxy)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5487020.png)
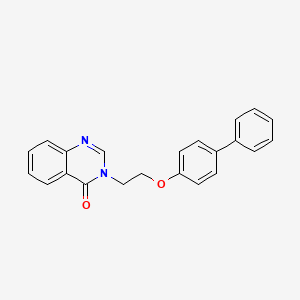
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
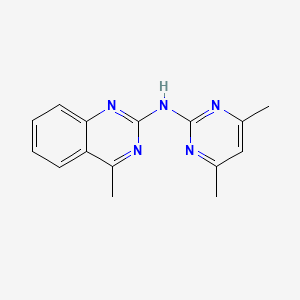
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B5487055.png)
![5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID](/img/structure/B5487059.png)
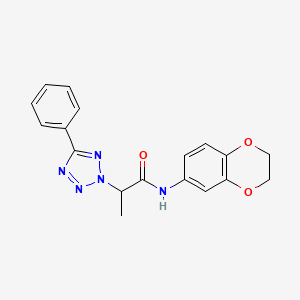
![1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5487090.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5487097.png)
![2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5487111.png)
![METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5487116.png)
